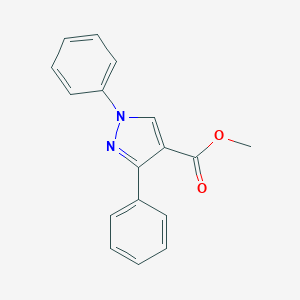
methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. MDPC is a pyrazole derivative that is widely used as a research chemical for its unique properties and potential therapeutic benefits. In
科学研究应用
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been used extensively in scientific research due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
生化和生理效应
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to improve cognitive function in animal models of Alzheimer's disease. methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it useful for investigating various disease models. However, there are also limitations to its use, including the lack of understanding of its mechanism of action and potential side effects that may limit its use in human clinical trials.
未来方向
There are several future directions for research on methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and to identify potential side effects that may limit its use in human clinical trials.
合成方法
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with methyl alcohol. The yield of the synthesis method is dependent on the reaction conditions, and the purity of the final product can be improved through recrystallization.
属性
CAS 编号 |
17647-23-3 |
|---|---|
产品名称 |
methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate |
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
methyl 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-19(14-10-6-3-7-11-14)18-16(15)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI 键 |
KXCARKOPMBWQRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



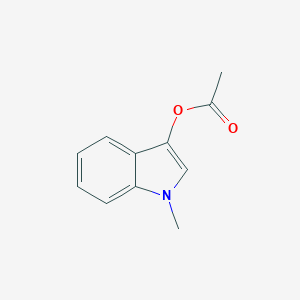
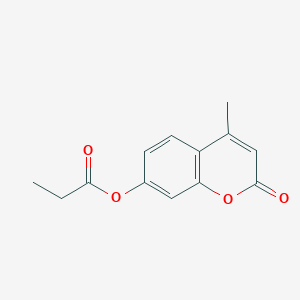
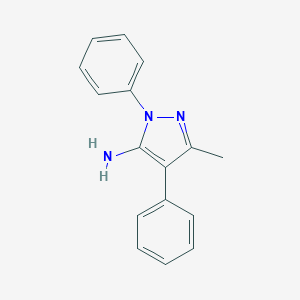
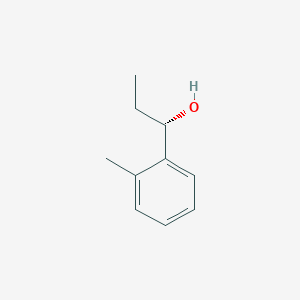
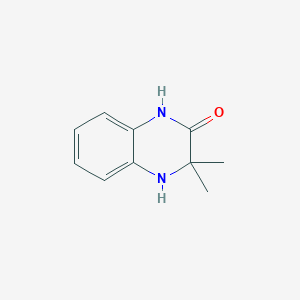
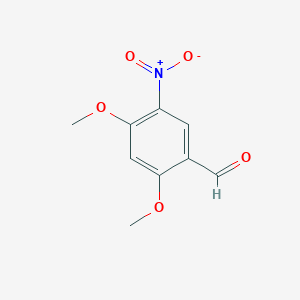
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
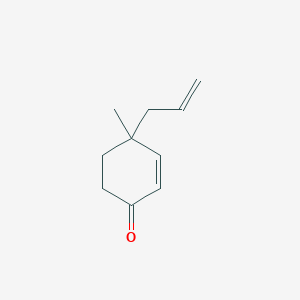
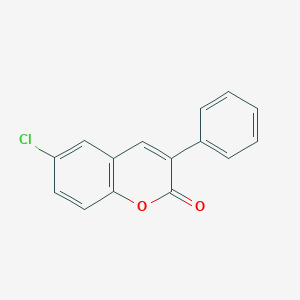
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
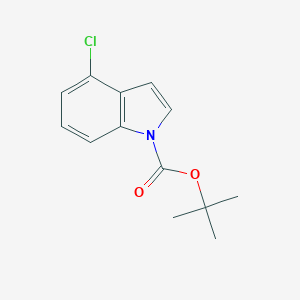
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)